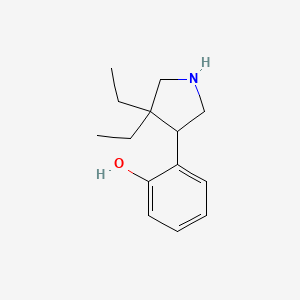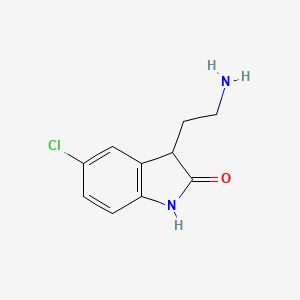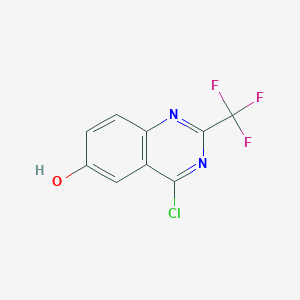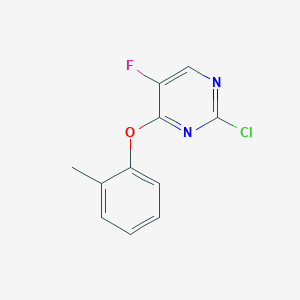
2-(4,4-Diethylpyrrolidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Diethylpyrrolidin-3-yl)phenol is a compound that features a phenol group attached to a pyrrolidine ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Diethylpyrrolidin-3-yl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions . For instance, the reaction of 4,4-diethylpyrrolidine with a phenol derivative under high temperature and inert atmosphere can yield the desired product .
Industrial Production Methods
Industrial production of phenolic compounds often involves the Hock process, where cumene is oxidized to form phenol . This method can be adapted to produce this compound by introducing the pyrrolidine ring through subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Diethylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
2-(4,4-Diethylpyrrolidin-3-yl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,4-Diethylpyrrolidin-3-yl)phenol involves its interaction with biological targets through the phenol and pyrrolidine groups. The phenol group can participate in hydrogen bonding and electrophilic interactions, while the pyrrolidine ring can interact with various enzymes and receptors . These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold in medicinal chemistry with various biological activities.
Phenol: Known for its antiseptic and disinfectant properties.
Pyrrolidinone: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(4,4-Diethylpyrrolidin-3-yl)phenol is unique due to the combination of the phenol and pyrrolidine groups, which confer both reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(4,4-diethylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-14(4-2)10-15-9-12(14)11-7-5-6-8-13(11)16/h5-8,12,15-16H,3-4,9-10H2,1-2H3 |
InChI Key |
OOIFJNAQGLOKRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C2=CC=CC=C2O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13212912.png)
![4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13212925.png)

![Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13212939.png)






